ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Description

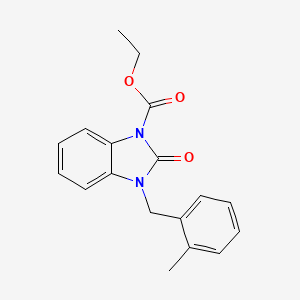

Ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a substituted benzimidazole derivative characterized by a 1,3-benzimidazol-2-one core. Key structural features include:

- Position 1: An ethoxycarbonyl (-COOEt) group.

- Position 3: A 2-methylbenzyl substituent (aromatic ring with a methyl group at the ortho position).

- Molecular formula: C₁₈H₁₇N₂O₃ (calculated molecular weight: 309.34 g/mol).

Benzimidazole derivatives are widely studied for their pharmacological activities, including antiulcer, antihypertensive, and antimicrobial properties .

Properties

IUPAC Name |

ethyl 3-[(2-methylphenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-11-7-6-10-15(16)19(17(20)21)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTGZPUUWZHWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the condensation of 2-methylbenzylamine with ethyl 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting from readily available raw materials. The process includes the synthesis of intermediate compounds, followed by their subsequent reactions to form the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzimidazole ring can undergo substitution reactions with different electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Crystallographic and Hydrogen Bonding Analysis

Pharmacological Implications

- Bioisosterism : Tetrazole groups (Candesartan analogs) mimic carboxylic acids, enhancing angiotensin receptor binding .

Biological Activity

Ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS number: 339013-45-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 310.35 g/mol. The compound features a benzimidazole core, which is known for its pharmacological significance.

Mechanisms of Biological Activity

Research indicates that compounds containing the benzimidazole moiety often exhibit various biological activities, including:

- Anticancer Activity : Benzimidazole derivatives are noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that ethyl derivatives can effectively target multiple cancer cell lines, demonstrating significant cytotoxic effects.

- Antiviral Properties : Some benzimidazole derivatives possess antiviral activity by inhibiting viral replication and enhancing host immune responses. This is particularly relevant in the context of RNA viruses.

- Antimicrobial Effects : The compound has also been evaluated for its antibacterial and antifungal properties, showing efficacy against various pathogens.

Anticancer Activity

A study highlighted the cytotoxic effects of this compound against several human cancer cell lines. The compound exhibited an IC50 value indicating potent antiproliferative activity. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 5.6 |

| MCF7 (breast) | 8.4 |

| A549 (lung) | 6.9 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antiviral Activity

In another study focusing on antiviral properties, the compound demonstrated significant inhibition of viral RNA synthesis in vitro. It was particularly effective against human cytomegalovirus (HCMV), showcasing potential as a therapeutic agent for viral infections.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be competitive with standard antibiotics.

Q & A

Advanced Question

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility of the 2-methylbenzyl group.

- Docking Studies : Predict binding affinity to biological targets (e.g., DNA topoisomerases) using AutoDock Vina or Schrödinger .

- QM/MM Calculations : Analyze charge distribution at the carbonyl oxygen, which influences hydrogen-bond acceptor strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.